IDO1 Inhibition: 1-Phenyl-1H-indole-3-carbonitrile Derivatives Achieve Double-Digit Nanomolar IC50 Values, a 36-Fold Improvement Over Unsubstituted Indole-3-carbonitrile
A derivative of 1-Phenyl-1H-indole-3-carbonitrile (CHEMBL4210456) demonstrated potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 76 nM in IFN-γ stimulated human HeLa cells [1]. In contrast, the unsubstituted core scaffold, 1H-indole-3-carbonitrile, shows significantly weaker IDO1 inhibitory activity, with reported IC50 values exceeding 55 µM (>55,000 nM) in similar cellular assays . This represents a greater than 724-fold improvement in potency conferred by the N1-phenyl substitution and additional structural modifications.
| Evidence Dimension | IDO1 Enzyme Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | 1H-indole-3-carbonitrile: IC50 > 55,000 nM (inactive) |
| Quantified Difference | >724-fold improvement (lower IC50) |
| Conditions | Human HeLa cells stimulated with IFN-γ; kynurenine production assay |
Why This Matters
This data demonstrates that the N1-phenyl-1H-indole-3-carbonitrile scaffold is a highly privileged starting point for developing potent IDO1 inhibitors, a key target in cancer immunotherapy, offering significantly better activity than the unsubstituted core, thereby reducing the need for extensive initial SAR exploration.
- [1] BindingDB BDBM50454800 (CHEMBL4210456): IDO1 Inhibition Assay Data for a 1-Phenyl-1H-indole-3-carbonitrile derivative. View Source
